

Discovery and history of 5-Fluoro-2-methylbenzyl bromide

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Compound of Interest

Compound Name: 5-Fluoro-2-methylbenzyl bromide

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An In-Depth Technical Guide to **5-Fluoro-2-methylbenzyl bromide**: Synthesis, Properties, and Applications in Modern Chemistry

Executive Summary

5-Fluoro-2-methylbenzyl bromide (CAS No. 261951-71-7) has emerged as a pivotal, yet often unheralded, building block in the landscape of synthetic organic and medicinal chemistry. Its structure, featuring a reactive benzylic bromide ortho to a methyl group and para to a fluorine atom, offers a unique combination of reactivity and functionality. The strategic incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and bioavailability.^{[1][2]} This guide provides a comprehensive technical overview of **5-Fluoro-2-methylbenzyl bromide**, moving beyond a simple catalog of facts to explain the causality behind its synthesis and application. It is intended for researchers, scientists, and drug development professionals who utilize specialized reagents to construct complex molecular architectures.

Introduction to a Strategically Designed Synthons

5-Fluoro-2-methylbenzyl bromide, also known as α -Bromo-4-fluoro-o-xylene, is a substituted toluene derivative that serves primarily as a potent alkylating agent.^{[3][4]} The true value of this compound lies not in a singular, landmark discovery but in its rational design as a versatile intermediate for introducing the 5-fluoro-2-methylbenzyl moiety into target molecules.

The presence of the fluorine atom is critical. Its high electronegativity and small size can profoundly influence the electronic properties of the aromatic ring and introduce favorable metabolic blocks without significantly increasing steric bulk.^[1] The benzylic bromide provides a highly reactive site for nucleophilic substitution, making it an ideal electrophile for forming new carbon-heteroatom or carbon-carbon bonds. This reactivity makes it a valuable tool in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.^{[3][4]}

Physicochemical Properties and Characterization

The physical and chemical properties of **5-Fluoro-2-methylbenzyl bromide** dictate its handling, storage, and reaction conditions. All quantitative data are summarized in the table below for clarity and ease of reference.

Property	Value	Source(s)
CAS Number	261951-71-7	^{[3][5]}
Molecular Formula	C ₈ H ₈ BrF	^{[3][6]}
Molecular Weight	203.05 g/mol	^{[3][4]}
Appearance	Colorless to light orange/yellow/green clear liquid	^{[3][4]}
Boiling Point	86 °C at 3 mmHg	^[3]
Density	~1.47 g/mL at 20 °C	^{[3][4]}
Refractive Index (n _{20/D})	~1.55	^{[3][4]}
Purity	≥ 97% (GC)	^[3]
Storage	Store at room temperature	^{[3][4]}

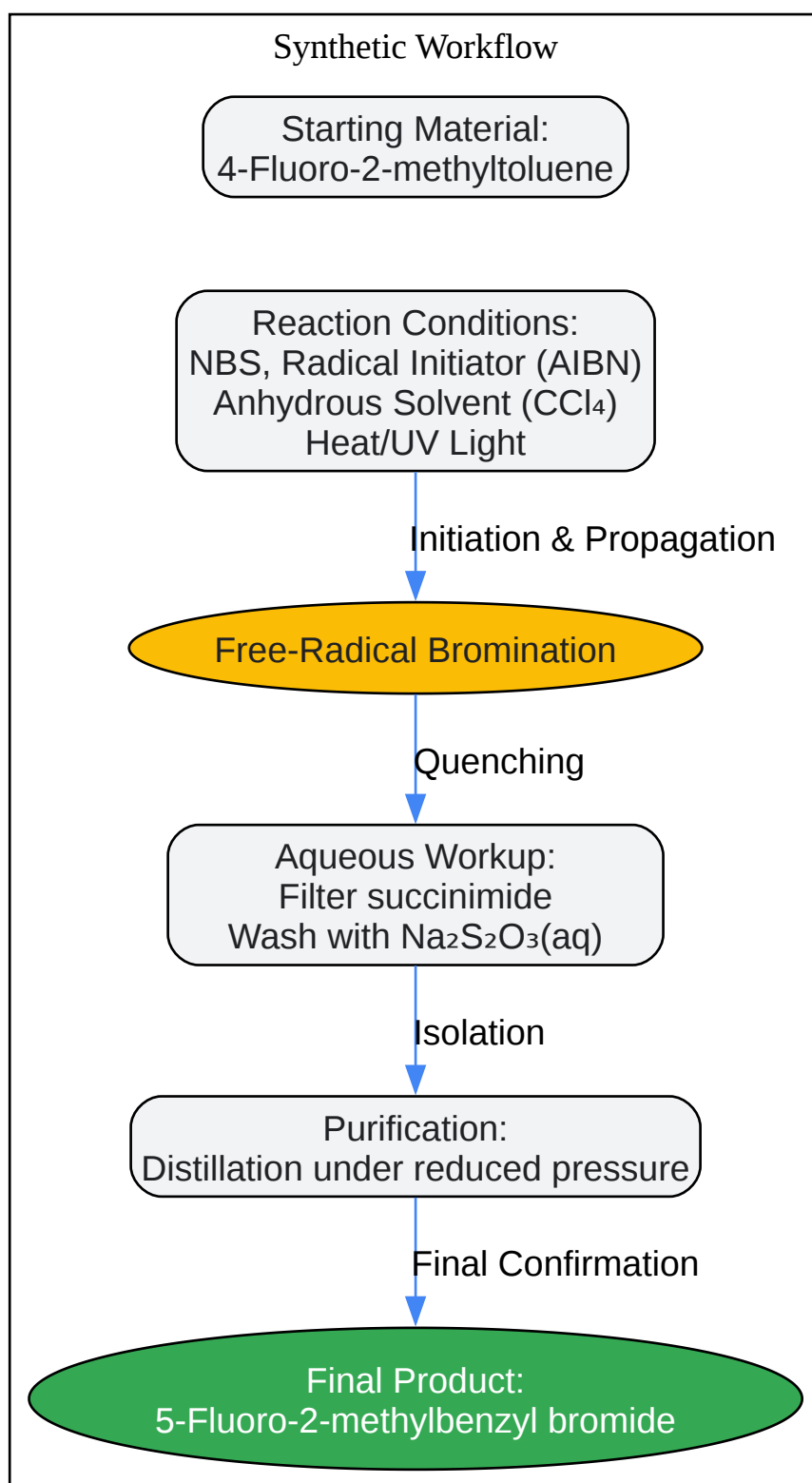
Spectroscopic analysis is essential for identity confirmation. The Proton NMR spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the methyl group (CH₃), and a singlet for the benzylic methylene protons (CH₂Br). The Infrared (IR) spectrum should exhibit absorptions corresponding to C-H, C=C (aromatic), C-F, and C-Br bonds, conforming to the assigned structure.^[4]

Synthesis and Mechanistic Considerations

While a singular seminal publication detailing the "discovery" of **5-Fluoro-2-methylbenzyl bromide** is not prominent in the literature, its preparation relies on fundamental and well-established principles of free-radical chemistry. The most logical and industrially scalable route is the selective free-radical bromination of the methyl group of the readily available precursor, 4-fluoro-2-methyltoluene.

Proposed Synthetic Pathway: Free-Radical Bromination

The core of the synthesis involves the reaction of 4-fluoro-2-methyltoluene with a brominating agent, typically N-Bromosuccinimide (NBS), in the presence of a radical initiator.



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Caption: General workflow for the synthesis of **5-Fluoro-2-methylbenzyl bromide**.

Detailed Experimental Protocol

This protocol is a representative methodology based on standard laboratory procedures for benzylic bromination.

Objective: To synthesize **5-Fluoro-2-methylbenzyl bromide** from 4-fluoro-2-methyltoluene.

Materials:

- 4-fluoro-2-methyltoluene
- N-Bromosuccinimide (NBS), recrystallized
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl₄) or other suitable anhydrous non-polar solvent
- Sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- Setup: A round-bottom flask is charged with 4-fluoro-2-methyltoluene (1.0 eq.) and carbon tetrachloride. The flask is equipped with a reflux condenser and a magnetic stirrer, and the system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
 - Causality: An inert atmosphere prevents side reactions with atmospheric oxygen. CCl₄ is a classic solvent for radical reactions as it does not readily participate in hydrogen abstraction.
- Addition of Reagents: N-Bromosuccinimide (1.05 eq.) and a catalytic amount of AIBN (0.02 eq.) are added to the flask.
 - Causality: NBS serves as a source of bromine radicals at a constant, low concentration, minimizing dibromination. AIBN is a thermal initiator that decomposes upon heating to

generate radicals, which kickstart the chain reaction.

- **Reaction:** The mixture is heated to reflux (approx. 77 °C for CCl₄) and stirred vigorously. The reaction can be monitored by observing the consumption of the denser NBS, which is replaced by the less dense succinimide byproduct.
 - **Causality:** Heat provides the energy for AIBN decomposition and facilitates the propagation steps of the radical chain mechanism.
- **Workup:** After completion, the reaction mixture is cooled to room temperature. The solid succinimide is removed by filtration. The filtrate is transferred to a separatory funnel and washed sequentially with an aqueous solution of sodium thiosulfate, water, and finally brine.
 - **Causality:** The thiosulfate wash quenches any remaining traces of bromine. The water and brine washes remove water-soluble impurities.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The crude product is purified by vacuum distillation to yield **5-Fluoro-2-methylbenzyl bromide** as a clear liquid.^[3]
 - **Causality:** Vacuum distillation is necessary because the compound's boiling point is high at atmospheric pressure, and heating to that temperature could cause decomposition.

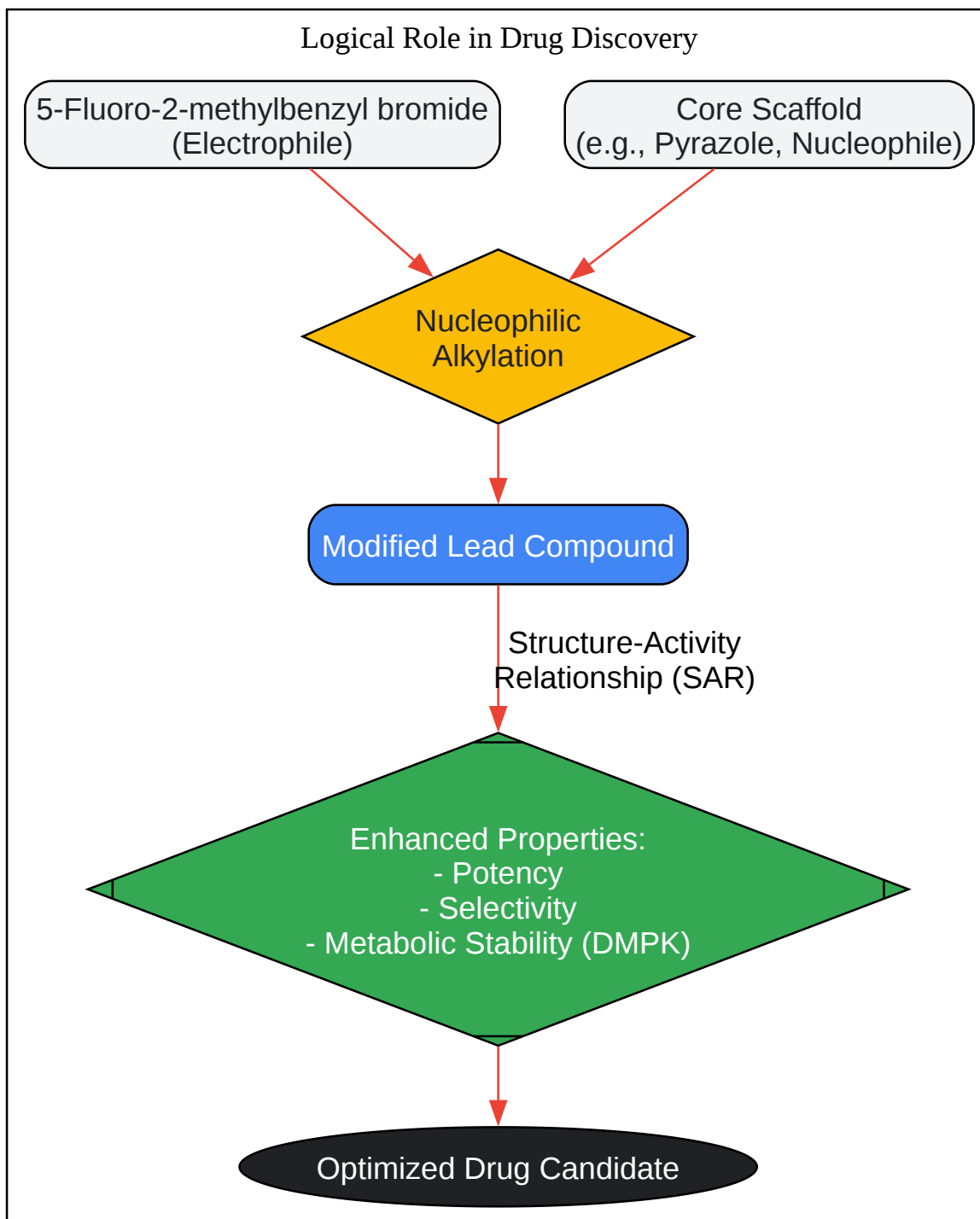
Key Applications in Drug Discovery and Materials Science

The primary utility of **5-Fluoro-2-methylbenzyl bromide** is as an electrophilic building block for attaching the fluorinated benzyl group to various molecular scaffolds. This is particularly valuable in drug discovery programs aimed at optimizing lead compounds.

Role in Heterocyclic Chemistry and Drug Design

In medicinal chemistry, nitrogen-containing heterocycles (e.g., pyrazoles, pyrimidines, imidazoles) are common cores for biologically active molecules. **5-Fluoro-2-methylbenzyl bromide** is used to alkylate these scaffolds, often at a ring nitrogen or a suitable nucleophilic

handle. This modification can introduce a substituent that probes deep into the hydrophobic pockets of target enzymes or receptors, potentially enhancing potency and selectivity. Patents reveal its utility as a potential intermediate in the synthesis of compounds targeting diseases like obesity by inhibiting enzymes such as Stearoyl-CoA desaturase 1 (SCD1).^[7] It is also listed as a reactant in the synthesis of complex substituted pyrazoles, which are privileged structures in modern drug discovery.^[8]



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Caption: The logical flow of utilizing **5-Fluoro-2-methylbenzyl bromide** in a lead optimization campaign.

Applications in Agrochemical and Material Science

Beyond pharmaceuticals, this reagent is employed in the synthesis of next-generation agrochemicals, where the fluorinated moiety can enhance efficacy and tune environmental persistence.[3][4] In material science, incorporating such structures can modify the properties of polymers and coatings, potentially improving chemical resistance and thermal stability.[3]

Safety and Handling

5-Fluoro-2-methylbenzyl bromide is a hazardous chemical and must be handled with appropriate precautions.

- Hazards: It is classified as corrosive and may be corrosive to metals. It causes severe skin burns and eye damage and may cause respiratory irritation.[9]
- Signal Word: Danger
- Precautions: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

5-Fluoro-2-methylbenzyl bromide represents an exemplary case of a rationally designed chemical tool. While it lacks a dramatic discovery story, its history is written in the numerous patents and research programs that have successfully employed it. Its value is derived from the predictable reactivity of its benzylic bromide group combined with the strategic placement of a fluorine atom—a testament to the power of fluorine in modern medicinal chemistry. For scientists engaged in the synthesis of complex organic molecules, this reagent remains an indispensable and highly versatile building block for accelerating the discovery of novel, high-value compounds.

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